molecular formula C25H25ClN4O2 B2516747 N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326909-63-0

N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No. B2516747
CAS RN: 1326909-63-0
M. Wt: 448.95
InChI Key: AYOGPGVUGOXQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazin ring and a propanamide group. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as FTIR, NMR, and LCMS . These techniques can provide information about the functional groups present and the connectivity of the atoms.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic effects:

Ulcerogenic Index

Indole derivatives can impact ulcer formation:

Anticancer Potential

Although not directly studied for this compound, indole derivatives have shown promise as potential anticancer agents. Their ability to interact with multiple receptors makes them interesting candidates for further research.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2/c1-17(2)18-7-9-19(10-8-18)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-20-5-3-4-6-21(20)26/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYZCHXRWGBRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

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